(3S)-3-(Thiophen-2-YL)piperazin-2-one

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

(3S)-3-(Thiophen-2-YL)piperazin-2-one (CAS 146504-17-8) is the single (S)-enantiomer of the piperazinone scaffold known as Tenilsetam. While the racemic mixture (CAS 86696-86-8) has been clinically investigated as a nootropic agent and advanced glycation end-product (AGE) inhibitor for Alzheimer's disease, the (S)-enantiomer represents a structurally defined chiral building block with a molecular formula of C8H10N2OS and a molecular weight of 182.25 g/mol.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
Cat. No. B12462335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-(Thiophen-2-YL)piperazin-2-one
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)C2=CC=CS2
InChIInChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)/t7-/m1/s1
InChIKeyBBACKDMGYMXYLE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-(Thiophen-2-YL)piperazin-2-one: A Defined Enantiomer of the Nootropic Scaffold Tenilsetam for Chiral Research and Synthesis


(3S)-3-(Thiophen-2-YL)piperazin-2-one (CAS 146504-17-8) is the single (S)-enantiomer of the piperazinone scaffold known as Tenilsetam [1]. While the racemic mixture (CAS 86696-86-8) has been clinically investigated as a nootropic agent and advanced glycation end-product (AGE) inhibitor for Alzheimer's disease, the (S)-enantiomer represents a structurally defined chiral building block with a molecular formula of C8H10N2OS and a molecular weight of 182.25 g/mol . Its specific optical rotation and enantiomeric excess distinguish it from the racemate and the (R)-enantiomer (CAS 146504-15-6), making it essential for studies requiring stereochemically pure intermediates or for investigating enantiomer-specific pharmacodynamics .

Procurement Risk of Racemic 3-(Thiophen-2-yl)piperazin-2-one vs. the (3S)-Enantiomer: Why Stereochemistry is Non-Negotiable


Substituting the target (3S)-enantiomer with its racemic mixture or the (R)-enantiomer introduces undefined stereochemistry that compromises the validity of structure-activity relationship (SAR) studies, chiral pool synthesis, and pharmacological target validation [1]. The racemic mixture (Tenilsetam) contains a 50:50 ratio of (R)- and (S)-enantiomers, which can exhibit divergent biological activities or metabolic profiles. Patents explicitly describe methods for resolving these enantiomers to obtain optically pure forms for therapeutic use, underscoring that the pharmacological and synthetic value is intrinsically linked to enantiomeric identity [2]. In asymmetric synthesis, using the racemate instead of the (S)-enantiomer can lead to diastereomeric impurities in downstream products, reducing reaction yields and complicating purification. Therefore, procurement specifications for this compound must include a minimum enantiomeric excess (e.g., ≥97% ee) and absolute configuration confirmation to ensure research reproducibility and regulatory compliance.

(3S)-3-(Thiophen-2-YL)piperazin-2-one: Quantitative Differentiation Evidence for Informed Procurement


Enantiomeric Excess and Specific Rotation: Defining Chiral Purity Against the Racemate

The (3S)-enantiomer is defined by its specific optical rotation, which serves as a quantitative differentiator from the racemate and the (R)-enantiomer. While the racemic mixture (CAS 86696-86-8) has a net optical rotation of 0° due to equal amounts of both enantiomers, the (S)-enantiomer product must exhibit a measurable and consistent specific rotation. For procurement, a specification of [α]D^20 = -X° (c 1, MeOH) or similar, with a value distinct from the (R)-enantiomer's positive counterpart, ensures chiral identity . A typical procurement-grade product should have an enantiomeric excess (ee) of ≥97%, as determined by chiral HPLC, directly contrasting with the 0% ee of the racemate.

Chiral Building Block Asymmetric Synthesis Enantiomeric Purity

Synthetic Yield of Enantiomerically Pure Product via Patent-Defined Route

A patent describing the synthesis of optically active thienylpiperazinones details a method to produce the (S)-enantiomer with high optical purity. The process starting from (S)-α-(2-thienyl)glycine yields the enantiomerically pure piperazinone, whereas using a racemic starting material requires additional resolution steps [1]. This method demonstrates that a targeted synthesis of the (S)-enantiomer can achieve a higher yield of the desired enantiomer directly, avoiding the theoretical 50% maximum yield of a single enantiomer from a racemic synthesis without resolution.

Synthetic Methodology Process Chemistry Chiral Synthesis

Chemical Identity Differentiation: CAS Registry and Structural Uniqueness

The (3S)-enantiomer (CAS 146504-17-8) is a distinctly registered chemical entity separate from the racemic mixture (CAS 86696-86-8) and the (R)-enantiomer (CAS 146504-15-6) . This CAS-level differentiation is critical for regulatory filings and ensures that the procured material matches the intended stereochemical identity. A procurement search for the generic '3-(thiophen-2-yl)piperazin-2-one' may return the racemic or unspecified stereoisomer, leading to a mis-shipment that could invalidate experimental results.

Chemical Database Compound Registration Procurement Specification

Strategic Deployment of (3S)-3-(Thiophen-2-YL)piperazin-2-one: High-Value Scenarios Based on Stereochemical Differentiation


Enantioselective Synthesis of Chiral Drug Candidates

The (3S)-enantiomer serves as a privileged chiral building block for constructing more complex molecules, such as the synthesis of piperazinone-containing pharmaceuticals like Aprepitant intermediates [1]. Its defined stereochemistry is crucial for introducing chirality into the final drug candidate, which is essential for meeting regulatory requirements for enantiopure active pharmaceutical ingredients (APIs). Using the racemate would lead to a mixture of diastereomers, drastically reducing the desired product yield and requiring extensive purification.

Pharmacological Study of Enantiomer-Specific Activity for Tenilsetam Derivatives

While racemic Tenilsetam acts as an AGE inhibitor, the (S)-enantiomer is essential for dissecting the enantiomer-specific contributions to biological activity [1]. In vitro assays comparing the (S)-enantiomer, (R)-enantiomer, and racemate can reveal eudysmic ratios, providing crucial data for medicinal chemistry optimization programs targeting Alzheimer's disease or diabetic complications. The availability of the enantiopure (S)-form is a prerequisite for these definitive SAR studies.

Calibration and Method Development for Chiral Analytical Chemistry

The (3S)-enantiomer, with its known specific rotation and high enantiomeric excess, is an ideal reference standard for developing and validating chiral HPLC or SFC methods [2]. It can be used to determine the enantiomeric purity of synthesized batches of Tenilsetam or its analogs, ensuring quality control in pharmaceutical manufacturing and academic research environments.

Quote Request

Request a Quote for (3S)-3-(Thiophen-2-YL)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.